3,5-Difluorophenyl chloroformate
Description
Structurally, it features two fluorine atoms at the meta positions of the phenyl ring, attached to a chloroformate group (–O–(C=O)–Cl). This compound is primarily used in organic synthesis, particularly for introducing fluorinated aromatic groups into target molecules via carbamate or carbonate linkages. Its reactivity and applications are influenced by the electron-withdrawing effects of the fluorine substituents, which modulate the electrophilicity of the carbonyl carbon .
Properties
Molecular Formula |
C7H3ClF2O2 |
|---|---|
Molecular Weight |
192.55 g/mol |
IUPAC Name |
(3,5-difluorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3ClF2O2/c8-7(11)12-6-2-4(9)1-5(10)3-6/h1-3H |
InChI Key |
XKYSSFYEAFBBIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)OC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Physical and Chemical Properties
While direct data for 3,5-difluorophenyl chloroformate are absent in the evidence, comparisons can be inferred from structurally related compounds (Table 1).
Table 1: Comparative Physical Properties of Selected Chloroformates
Key Observations :
- Molecular Weight : The addition of two fluorine atoms increases molecular weight compared to phenyl chloroformate (156.57 vs. 192.56 g/mol).
- Boiling Point: Fluorine’s electronegativity may elevate boiling points relative to non-fluorinated analogs, similar to trends in 4-chlorophenyl derivatives.
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